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Compound of Interest

Compound Name: (2-Fluorocyclobutyl)methanamine

CAS No.: 1582719-54-7

Cat. No.: B2636776

Get Quote

Executive Summary
(2-Fluorocyclobutyl)methanamine is a high-value, bifunctional building block used in the

synthesis of pharmaceutical candidates. Characterized by a strained cyclobutane core

substituted with a fluorine atom and a methanamine group, this molecule serves as a

conformationally restricted bioisostere for flexible alkyl chains (e.g., propyl or butyl amines). Its

incorporation into drug scaffolds modulates pKa, lipophilicity (LogP), and metabolic stability,

making it a critical tool in fragment-based drug discovery (FBDD).

Chemical Identity & Nomenclature[1][2][3][4][5][6]
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Property Detail

IUPAC Name (2-Fluorocyclobutyl)methanamine

Systematic Name 1-(Aminomethyl)-2-fluorocyclobutane

CAS Number (HCl Salt) 2227206-43-9

Chemical Formula C₅H₁₀FN

Molecular Weight 103.14 g/mol (Free base)

SMILES NCC1C(F)CC1

Stereochemistry

Exists as cis- and trans- diastereomers; often

supplied as a racemic mixture or specific

diastereomer (e.g., trans-racemate).

Structural Significance & "The Fluorine Effect"[7][8]
In medicinal chemistry, the strategic replacement of hydrogen with fluorine (bioisosterism)

profoundly alters the physicochemical profile of a molecule. (2-
Fluorocyclobutyl)methanamine leverages two key principles:

Conformational Restriction: The cyclobutane ring locks the spatial arrangement of the amine

and the fluorine, reducing the entropic penalty of binding to a protein target compared to a

flexible linear chain.

Electronic Modulation: The highly electronegative fluorine atom (β-position to the amine's

attachment point) exerts an inductive electron-withdrawing effect.

Impact on Basicity (pKa)
The presence of fluorine at the C2 position lowers the pKa of the primary amine via the

inductive effect (

).

Typical Alkyl Amine pKa: ~10.5
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Fluorinated Analog pKa: ~8.5 – 9.5 (Estimated)

Benefit: This reduction in basicity often improves membrane permeability (higher fraction of

neutral species at physiological pH) and reduces hERG channel inhibition liability.

Lipophilicity Modulation
While fluorine is lipophilic, its polarity (C-F dipole) can increase solvation. However, in the

context of the cyclobutane scaffold, the trans-isomer typically exhibits higher lipophilicity than

the cis-isomer due to the cancellation of dipoles or exposure of the fluorine atom.

Synthesis & Manufacturing Methodologies
The synthesis of (2-fluorocyclobutyl)methanamine is challenging due to the propensity of

fluorinated cycloalkanes to undergo HF elimination. The following protocol is a representative

high-fidelity pathway derived from recent advances in fluorinated cyclobutane methodology

(e.g., Chernykh et al., 2025).

Retrosynthetic Analysis (DOT Diagram)

Figure 1: General Synthetic Pathway for (2-Fluorocyclobutyl)methanamine

Cyclobut-1-ene-1,2-
dicarboxylic acid ester

cis/trans-2-Fluorocyclobutane-
carboxylate

 1. Fluorination 
 (Selectfluor/NFSI) 2-Fluorocyclobutane-

carboxamide

 2. Amidation 
 (NH3/MeOH) (2-Fluorocyclobutyl)

methanamine

 3. Reduction 
 (BH3·THF or LiAlH4) 

Click to download full resolution via product page

Detailed Protocol (Representative)
Step 1: Preparation of the Fluorinated Scaffold

Starting Material: Ethyl 2-oxocyclobutanecarboxylate or Cyclobutene precursors.

Method: Direct fluorination using electrophilic fluorinating agents (e.g., Selectfluor) often

yields mixtures. A more robust approach involves the [2+2] cycloaddition of fluoroalkenes

(e.g., vinyl fluoride) with acrylates, though this requires high-pressure equipment.
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Modern Approach: Deoxyfluorination of 2-hydroxycyclobutanecarboxylate using Morpho-

DAST.

Critical Control: Temperature must be kept low (-78°C) to prevent ring opening or

elimination.

Step 2: Amide Formation

The ester intermediate is converted to the primary amide using methanolic ammonia or

standard coupling reagents (EDC/HOBt) with ammonium chloride if starting from the acid.

Step 3: Reduction to Amine

Reagents: Borane-tetrahydrofuran complex (

) is preferred over Lithium Aluminum Hydride (

) to avoid defluorination.

Procedure:

Dissolve amide in anhydrous THF under Argon.

Add

(3.0 equiv) dropwise at 0°C.

Reflux for 4–16 hours.

Quench carefully with MeOH/HCl to cleave the borane-amine complex.

Purification: Acid-base extraction followed by formation of the HCl salt (CAS 2227206-43-

9) for stability.

Experimental Validation & Quality Control
To ensure the integrity of the building block, the following analytical parameters must be met.
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Test Method Acceptance Criteria

Proton NMR
H NMR (400 MHz, DMSO-

)

Integration matches structure;

distinct multiplets for

cyclobutane ring protons (1.8–

2.5 ppm).

Fluorine NMR F NMR

Single peak (or two for

diastereomers) around -170 to

-200 ppm (decoupled).

Purity HPLC-MS (ESI+)
>95% Area; Mass

.

Stereochemistry NOESY 1D/2D

Confirmation of cis (F and

CH2NH2 on same side) vs

trans geometry.

Stereochemical Assignment Logic
Cis-Isomer: Strong NOE correlation between the methine proton at C2 (bearing F) and the

methylene protons of the methanamine group.

Trans-Isomer: Weak or absent NOE correlation between these specific protons.

Applications in Drug Discovery[9][10][11][12][13][14]
(2-Fluorocyclobutyl)methanamine is primarily used to optimize lead compounds in the

following therapeutic areas:

Bioisosteric Replacement
It serves as a replacement for:

Cyclopentylamines: Reducing lipophilicity and metabolic liability.

Linear Alkyl Amines: Introducing rigidity to freeze bioactive conformations.
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Case Study Logic: Metabolic Stability
In a hypothetical kinase inhibitor, replacing a flexible n-butylamine side chain with (2-
fluorocyclobutyl)methanamine can:

Block Metabolism: The fluorine atom blocks cytochrome P450 oxidation at the susceptible

ring position.

Maintain Potency: The amine maintains the key salt-bridge interaction with the protein

residue (e.g., Asp or Glu in the kinase hinge region).

Figure 2: Optimization Workflow

Lead Compound
(High Clearance)

Fragment Replacement
with (2-Fluorocyclobutyl)methanamine

 Identify Metabolic Hotspot 

Optimized Analog
(Lower pKa, Higher Stability)

 Synthesize & Test 
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Safety & Handling
Hazards: As a fluorinated primary amine, it is corrosive and an irritant. The HCl salt is

hygroscopic.

Stability: Avoid strong bases and high temperatures which may induce HF elimination,

leading to the formation of cyclobutenes (polymerization risk).

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chemrxiv.org [chemrxiv.org]

2. researchgate.net [researchgate.net]

3. 2227206-43-9 CAS|1-(2-fluorocyclobutyl)methanamine hydrochloride|生产厂家|价格信息
[m.chemicalbook.com]

4. Fluorocyclobutane | C4H7F | CID 11051569 - PubChem [pubchem.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [(2-Fluorocyclobutyl)methanamine: Technical Guide &
Application Profile]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2636776/docs#2-fluorocyclobutyl-methanamine-
technical-guide-application-profile]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 7 / 8 Tech Support

https://chemrxiv.org/doi/abs/10.26434/chemrxiv-2025-5qf3p
https://chemrxiv.org/doi/abs/10.26434/chemrxiv-2025-5qf3p
https://www.researchgate.net/publication/281262826_Synthesis_and_Physicochemical_Properties_of_3-Fluorocyclobutylamines
https://www.benchchem.com/product/b2636776/docs?utm_src=pdf-body#2-fluorocyclobutyl-methanamine-technical-guide-application-profile
https://m.chemicalbook.com/ProdSupplierGNCB84676780.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Fluorocyclobutane
https://www.benchchem.com/product/b2636776?utm_src=pdf-custom-synthesis#bc-rfq
https://chemrxiv.org/doi/abs/10.26434/chemrxiv-2025-5qf3p
https://www.researchgate.net/publication/281262826_Synthesis_and_Physicochemical_Properties_of_3-Fluorocyclobutylamines
https://m.chemicalbook.com/ProdSupplierGNCB84676780.htm
https://m.chemicalbook.com/ProdSupplierGNCB84676780.htm
https://pubchem.ncbi.nlm.nih.gov/compound/Fluorocyclobutane
https://www.benchchem.com/product/b2636776/docs#2-fluorocyclobutyl-methanamine-technical-guide-application-profile
https://www.benchchem.com/product/b2636776/docs#2-fluorocyclobutyl-methanamine-technical-guide-application-profile
https://www.benchchem.com/product/b2636776/docs#2-fluorocyclobutyl-methanamine-technical-guide-application-profile
https://www.benchchem.com/product/b2636776/docs#2-fluorocyclobutyl-methanamine-technical-guide-application-profile
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2636776?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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